![molecular formula C11H19N3OS B402883 3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 331819-06-8](/img/structure/B402883.png)
3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The unique structure of this compound makes it a compound of interest for researchers aiming to develop new therapeutic agents and industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of isobutylamine with 2-isovaleroyl-1,3,4-thiadiazole. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like triethylamine. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, electrophiles; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiadiazole derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent against various pathogens.
Medicine: Explored for its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials and as a component in the formulation of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as protein kinases, by binding to their active sites. This inhibition disrupts key cellular processes, leading to the observed biological effects. Additionally, the compound’s lipophilic nature allows it to easily penetrate cell membranes, enhancing its efficacy.
Comparación Con Compuestos Similares
3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide: Known for its antimicrobial properties.
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: Exhibits potential anticancer activity by inhibiting lipoxygenase.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
331819-06-8 |
|---|---|
Fórmula molecular |
C11H19N3OS |
Peso molecular |
241.36g/mol |
Nombre IUPAC |
3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C11H19N3OS/c1-7(2)5-9(15)12-11-14-13-10(16-11)6-8(3)4/h7-8H,5-6H2,1-4H3,(H,12,14,15) |
Clave InChI |
GFYWEGWVHUWPKP-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CC(C)C |
SMILES canónico |
CC(C)CC1=NN=C(S1)NC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




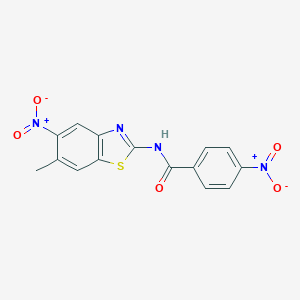
![1-(2,4-dibromophenyl)-5-(2-methoxyphenyl)-3-[2-(2-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B402805.png)
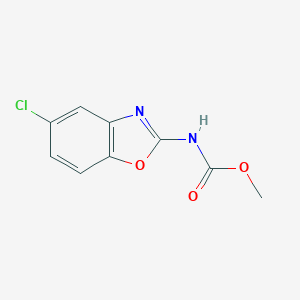

![4-[4-(Dimethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B402813.png)
![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(4-methoxy-2-nitroanilino)ethyl]carbamate](/img/structure/B402814.png)
![1-({[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B402815.png)
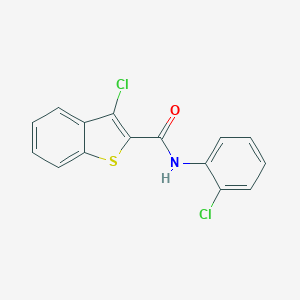
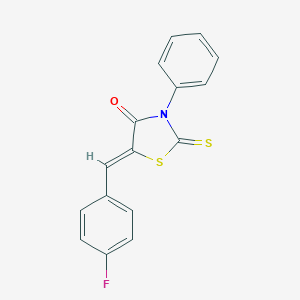
![N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B402819.png)
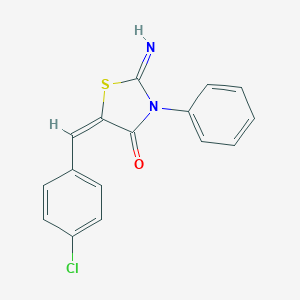
![N-(2,4-Dimethoxy-phenyl)-2-(3-nitro-[1,2,4]triazol-1-yl)-acetamide](/img/structure/B402821.png)
